molecular formula C11H15BrN2O3S2 B5888290 1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine

Cat. No. B5888290
M. Wt: 367.3 g/mol
InChI Key: RXWWBSWKXQVTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with certain receptors in the body, which has led to its exploration as a potential treatment for various diseases.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine involves its interaction with certain receptors in the body, including the 5-HT1A receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including neurotransmission, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate neurotransmission, reduce inflammation, and inhibit cell proliferation. These effects make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine in lab experiments include its potential therapeutic applications and its ability to interact with specific receptors in the body. However, its synthesis requires specialized equipment and expertise, which can limit its accessibility to researchers.

Future Directions

There are several future directions for the study of 1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine. These include further exploration of its potential therapeutic applications, identification of additional receptors it may interact with, and optimization of its synthesis method. Additionally, research may focus on developing derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thiophenyl chloride. This compound is then reacted with piperazine to form 1-(5-bromo-2-thienyl)piperazine. Finally, this compound is reacted with propionyl chloride to form this compound.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to interact with certain receptors in the body, which can modulate various physiological processes.

properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S2/c1-2-10(15)13-5-7-14(8-6-13)19(16,17)11-4-3-9(12)18-11/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWWBSWKXQVTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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